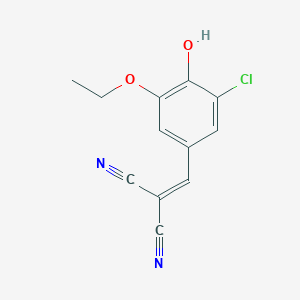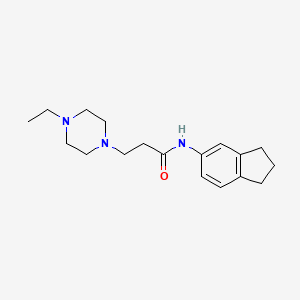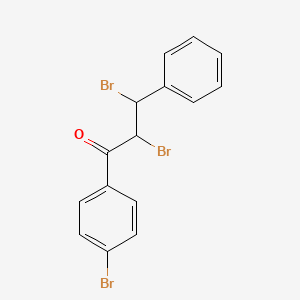
(3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile is an organic compound with the molecular formula C12H9ClN2O2 It is characterized by the presence of a chloro group, an ethoxy group, a hydroxy group, and a benzylidene moiety attached to a propanedinitrile backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile typically involves the condensation of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst to facilitate the Knoevenagel condensation reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications.
作用機序
The mechanism of action of (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
類似化合物との比較
(3-Chloro-4-hydroxybenzylidene)propanedinitrile: Lacks the ethoxy group, which may affect its reactivity and solubility.
(3-Ethoxy-4-hydroxybenzylidene)propanedinitrile: Lacks the chloro group, which may influence its chemical behavior and biological activity.
(3-Chloro-5-ethoxybenzylidene)propanedinitrile: Lacks the hydroxy group, which can alter its hydrogen bonding capabilities and reactivity.
Uniqueness: The presence of the chloro, ethoxy, and hydroxy groups in (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile provides a unique combination of electronic and steric effects, making it distinct from its analogs
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9ClN2O2/c1-2-17-11-5-8(3-9(6-14)7-15)4-10(13)12(11)16/h3-5,16H,2H2,1H3 |
InChIキー |
WERDJYZLZGAGIA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C#N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885105.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
![1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene](/img/structure/B10885112.png)
![(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885118.png)
![4-[2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B10885122.png)
![{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]](/img/structure/B10885127.png)
![4-methyl-N-[(1Z)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B10885132.png)

![1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10885148.png)

![1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate](/img/structure/B10885161.png)


